2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid)
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Overview
Description
2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid) is a complex organic compound characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a methyl group and two phenylacetic acid groups linked through a disulfanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid) typically involves multiple steps, starting with the preparation of the core pyrimidine structure. One common approach is to start with 6-methylpyrimidine-2,4-diol as a precursor. The phenylacetic acid groups are then introduced through a series of reactions involving thiol-ene coupling and subsequent oxidation steps[_{{{CITATION{{{_2{SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 2, 2'-(6 ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up to ensure high yield and purity. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthetic process. Continuous flow chemistry and automated synthesis platforms may also be employed to streamline production and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid) can undergo various chemical reactions, including:
Oxidation: : The thiol groups can be oxidized to form disulfides.
Reduction: : Reduction reactions can be used to convert disulfides back to thiols.
Substitution: : The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Disulfides are the primary products.
Reduction: : Thiols are the main products.
Substitution: : Various substituted pyrimidines can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid) has been studied for its potential antioxidant properties. It has shown promise in protecting cells from oxidative stress.
Medicine
The compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug design and development.
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid) exerts its effects involves its interaction with molecular targets and pathways. The phenylacetic acid groups can bind to specific enzymes or receptors, modulating their activity. The disulfanediyl bridge allows for the formation of disulfide bonds, which can influence protein structure and function.
Comparison with Similar Compounds
Similar Compounds
2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(1,3-benzothiazole)
2,2'-[(2-Methylpyrimidine-4,6-diyl)bis(azanediyl)]bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide)
Uniqueness
2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid) is unique in its combination of a pyrimidine ring with phenylacetic acid groups. This structure provides distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications.
Properties
IUPAC Name |
2-[2-[carboxy(phenyl)methyl]sulfanyl-6-methylpyrimidin-4-yl]sulfanyl-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-13-12-16(28-17(19(24)25)14-8-4-2-5-9-14)23-21(22-13)29-18(20(26)27)15-10-6-3-7-11-15/h2-12,17-18H,1H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWPLAOXKJPRSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C2=CC=CC=C2)C(=O)O)SC(C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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